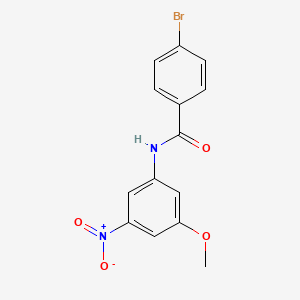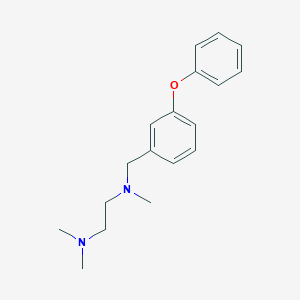
4-bromo-N-(3-methoxy-5-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(3-methoxy-5-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is also known as BROMO-AMMC or this compound. This compound has gained significant interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
4-bromo-N-(3-methoxy-5-nitrophenyl)benzamide has various scientific research applications. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been used as a tool compound in the study of CK2 signaling pathways.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-methoxy-5-nitrophenyl)benzamide involves its ability to inhibit the activity of CK2. CK2 is a serine/threonine protein kinase that regulates various cellular processes, including cell growth, proliferation, and differentiation. Inhibition of CK2 activity by this compound leads to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to inhibit CK2 activity. Inhibition of CK2 activity by this compound has been shown to lead to a decrease in cell growth and proliferation. Additionally, it has been found to induce apoptosis in cancer cells. Moreover, it has been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-N-(3-methoxy-5-nitrophenyl)benzamide in lab experiments include its potency and selectivity for CK2 inhibition. It has also been shown to have good pharmacokinetic properties, making it a potential drug candidate. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 4-bromo-N-(3-methoxy-5-nitrophenyl)benzamide. One potential direction is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Additionally, the use of this compound in combination with other anticancer agents may enhance its efficacy. Furthermore, the study of the downstream signaling pathways affected by CK2 inhibition by this compound may provide insights into new therapeutic targets for cancer treatment.
Synthesis Methods
The synthesis of 4-bromo-N-(3-methoxy-5-nitrophenyl)benzamide involves the reaction of 4-bromo-2-nitroaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The product is then purified by recrystallization using an appropriate solvent.
properties
IUPAC Name |
4-bromo-N-(3-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c1-21-13-7-11(6-12(8-13)17(19)20)16-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBIEGARCODVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-cyclohexylethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6023083.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6023087.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide](/img/structure/B6023094.png)

![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6023112.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6023118.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}propanamide](/img/structure/B6023125.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6023129.png)
![ethyl 1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6023136.png)
![N-cyclohexyl-2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6023146.png)
![2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6023155.png)
![propyl 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B6023160.png)
![4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one](/img/structure/B6023170.png)
